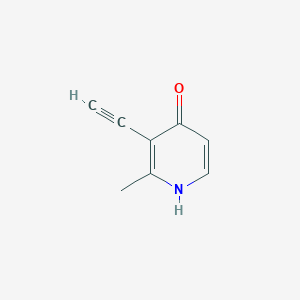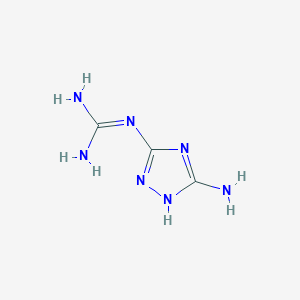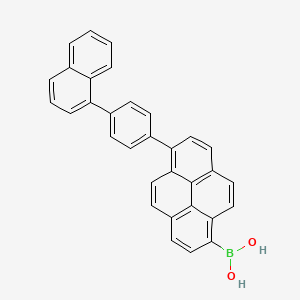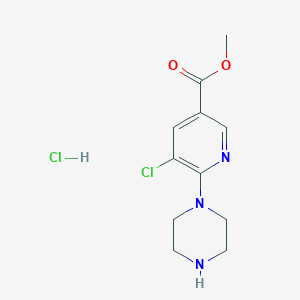
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of less toxic compounds and improved yields are key considerations in the industrial production of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like PhSH (thiophenol) for deprotection steps .
Major Products Formed: The major products formed from these reactions are various substituted piperazine derivatives, which can be further modified to enhance their biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Applications De Recherche Scientifique
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antimicrobial, and antifungal activities . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can be useful in treating various neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride include other piperazine derivatives such as 2-oxopyrazine (Olaparib), 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, and Rociletinib) . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its unique combination of the piperazine moiety with the nicotinate group, which enhances its biological activity and therapeutic potential. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C11H15Cl2N3O2 |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
methyl 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15;/h6-7,13H,2-5H2,1H3;1H |
Clé InChI |
FZUCVSFMLCXCPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


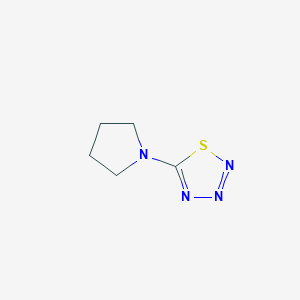
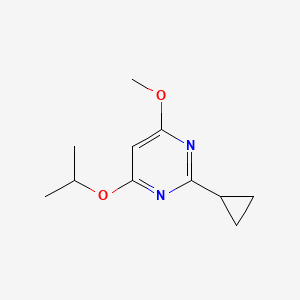
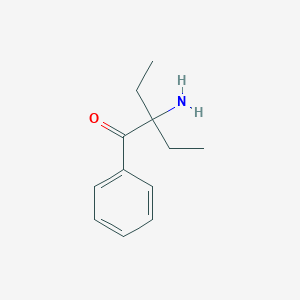

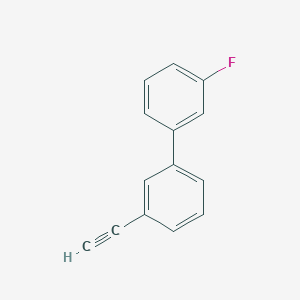

![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
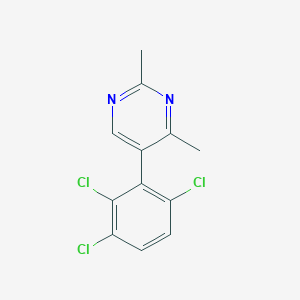
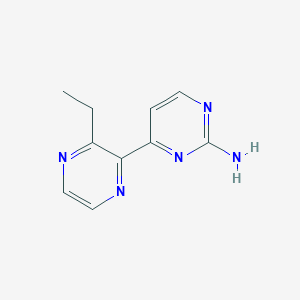
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
